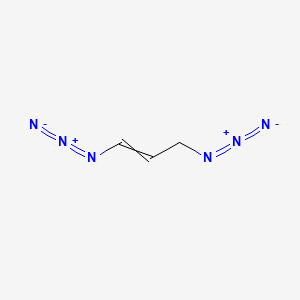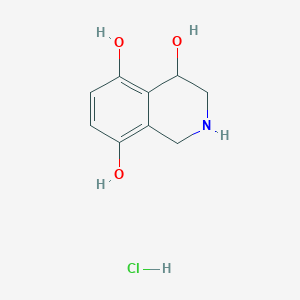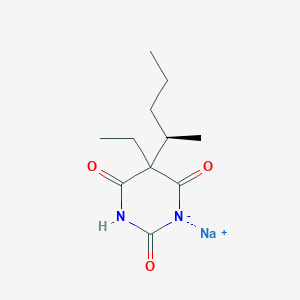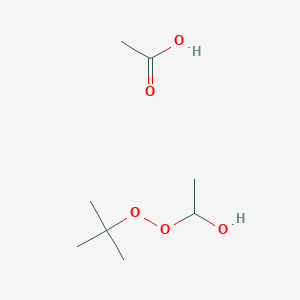
Acetic acid;1-tert-butylperoxyethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1-tert-butylperoxyethanol is an organic compound with the molecular formula C6H12O4. It is a peroxy ester, which means it contains a peroxide group (–O–O–) bonded to an ester group. This compound is known for its applications in organic synthesis and as an oxidizing agent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetic acid;1-tert-butylperoxyethanol can be synthesized through the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide. This reaction is typically performed under solvent-free conditions at room temperature, resulting in good to excellent yields . Another method involves the esterification of acetic acid with tert-butyl hydroperoxide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves the use of tert-butyl hydroperoxide and acetic acid as starting materials. The reaction is catalyzed by a base, and the process is optimized for high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1-tert-butylperoxyethanol undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to form alcohols and other derivatives.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include tert-butyl hydroperoxide, acetic acid, and various bases. Reaction conditions often involve room temperature and solvent-free environments to maximize efficiency and yield .
Major Products Formed
The major products formed from reactions involving this compound include tert-butyl esters, alcohols, and other oxidized organic compounds .
Wissenschaftliche Forschungsanwendungen
Acetic acid;1-tert-butylperoxyethanol has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in studies involving oxidative stress and its effects on biological systems.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of acetic acid;1-tert-butylperoxyethanol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can oxidize various substrates, leading to the formation of oxidized products. The molecular targets and pathways involved include oxidative stress pathways and the activation of specific enzymes that facilitate oxidation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl hydroperoxide: Similar in structure but lacks the ester group.
Acetic acid: Similar in structure but lacks the peroxide group.
tert-Butyl peracetate: Another peroxy ester with similar oxidizing properties.
Uniqueness
Acetic acid;1-tert-butylperoxyethanol is unique due to its combination of peroxide and ester functionalities, which allows it to participate in a wide range of chemical reactions. Its ability to act as both an oxidizing agent and a reagent in organic synthesis makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
24257-46-3 |
|---|---|
Molekularformel |
C8H18O5 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
acetic acid;1-tert-butylperoxyethanol |
InChI |
InChI=1S/C6H14O3.C2H4O2/c1-5(7)8-9-6(2,3)4;1-2(3)4/h5,7H,1-4H3;1H3,(H,3,4) |
InChI-Schlüssel |
MDRHUSPJGJPPNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(O)OOC(C)(C)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Methylenebis[2,6-di(propan-2-yl)phenol]](/img/structure/B14702199.png)
![[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]](/img/structure/B14702207.png)

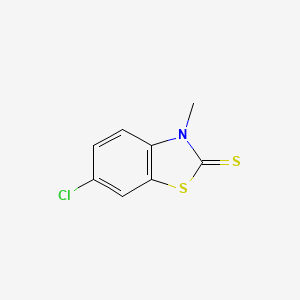
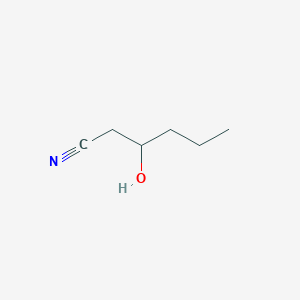
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14702235.png)
![Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl-](/img/structure/B14702238.png)

![3-[(2-Aminoethyl)disulfanyl]-L-alanine](/img/structure/B14702255.png)

